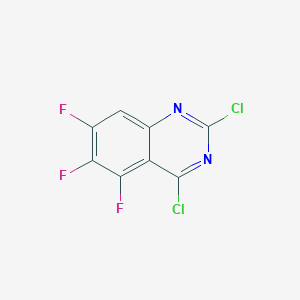

2,4-Dichloro-5,6,7-trifluoroquinazoline

Description

2,4-Dichloro-5,6,7-trifluoroquinazoline is a halogenated quinazoline derivative characterized by chlorine atoms at the 2nd and 4th positions and fluorine atoms at the 5th, 6th, and 7th positions on the quinazoline core. The quinazoline scaffold is a bicyclic aromatic system consisting of fused benzene and pyrimidine rings, making it a versatile pharmacophore in medicinal chemistry. The compound’s structure is defined by its high electronegativity due to the synergistic effects of chlorine and fluorine substituents, which enhance its reactivity in nucleophilic substitution reactions and influence its biological activity .

For example, chloro- and fluoro-substituted quinazolines are known to disrupt microbial cell membranes or inhibit enzymes like cytochrome P450 in fungi .

Properties

Molecular Formula |

C8HCl2F3N2 |

|---|---|

Molecular Weight |

253.00 g/mol |

IUPAC Name |

2,4-dichloro-5,6,7-trifluoroquinazoline |

InChI |

InChI=1S/C8HCl2F3N2/c9-7-4-3(14-8(10)15-7)1-2(11)5(12)6(4)13/h1H |

InChI Key |

LZRFPEUZZWZCAD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=C(C(=C1F)F)F)C(=NC(=N2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5,6,7-trifluoroquinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Condensation: The initial step involves the condensation of 2-amino-4-chlorobenzoic acid with appropriate reagents to form an intermediate compound.

Nitration: The intermediate undergoes nitration to introduce nitro groups at specific positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5,6,7-trifluoroquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are commonly used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of quinazoline derivatives with altered oxidation states.

Scientific Research Applications

2,4-Dichloro-5,6,7-trifluoroquinazoline has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5,6,7-trifluoroquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2,4-Dichloro-6,7-dimethoxyquinazoline (BP 6608)

- Substituents : Chlorine (2nd, 4th), methoxy (6th, 7th).

- Key Differences : Methoxy (-OCH₃) groups are electron-donating, reducing electrophilicity compared to the electron-withdrawing fluorine atoms in the target compound. This substitution pattern likely diminishes reactivity in nucleophilic aromatic substitution reactions, a critical pathway for forming drug-like molecules .

- Biological Activity : Methoxy-substituted quinazolines often exhibit reduced antifungal activity compared to halogenated analogs due to lower membrane permeability .

2,4-Dichloro-5,6,7-trimethoxyquinazoline

- Substituents : Chlorine (2nd, 4th), methoxy (5th, 6th, 7th).

- In contrast, the trifluoro substitution in the target compound enhances both lipophilicity and electrophilicity, favoring interactions with hydrophobic enzyme pockets .

2,4-Dichloro-5-trifluoromethylpyrimidine (BP 6606)

- Substituents : Chlorine (2nd, 4th), trifluoromethyl (-CF₃) at the 5th position.

- Key Differences: The pyrimidine core lacks the fused benzene ring of quinazoline, reducing aromatic stabilization.

Antifungal Activity

- Target Compound : While direct data are unavailable, its trifluoro and dichloro substituents align with trends observed in , where 2,4-dichloro analogs on triazole nuclei showed potent activity against Aspergillus niger (MIC 32–64 μg/mL). Fluorine’s electronegativity may enhance membrane penetration or target binding .

- 3,4-Dichloro Derivatives : Exhibited superior suppression of Candida albicans compared to dihydroxy or benzimidazole analogs, highlighting the importance of halogen positioning .

Antimicrobial Activity

- Methoxy vs. Halogen Substitutions : 2,4-Dihydroxyaryl-substituted quinazolines showed poor inhibition of Bacillus subtilis and Staphylococcus aureus, whereas halogenated derivatives (e.g., 3,4-dichloro) demonstrated higher potency, emphasizing the role of electronegative groups in microbial disruption .

Cytotoxic Potential

- Thiourea Analogs : N-(2,4-dichloro)benzoyl-N’-phenylthiourea () displayed cytotoxic activity against breast cancer cell lines (MCF-7, T47D), suggesting that chloro-substituted aromatic systems synergize with thiourea moieties to induce apoptosis. The target compound’s quinazoline core may similarly interact with DNA or tubulin in cancer cells .

Physicochemical Properties

Biological Activity

2,4-Dichloro-5,6,7-trifluoroquinazoline (referred to as DCTQ) is a synthetic compound belonging to the quinazoline family, which has garnered attention due to its potential biological activities. This article provides a comprehensive overview of DCTQ's biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

DCTQ is characterized by its unique chemical structure, which includes multiple halogen substitutions that influence its reactivity and biological interactions. The molecular formula for DCTQ is . The presence of chlorine and fluorine atoms contributes to its lipophilicity and potential pharmacological properties.

Anticancer Activity

Recent studies have indicated that DCTQ exhibits significant anticancer properties. The compound has been shown to inhibit the growth of various cancer cell lines through multiple mechanisms:

- Cell Cycle Arrest : DCTQ induces cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.

- Inhibition of Tumor Growth : In vivo studies demonstrated that DCTQ significantly reduced tumor size in xenograft models when administered at specific doses.

Table 1: In Vivo Antitumor Activity of DCTQ

| Treatment Group | Tumor Size (mm³) | Survival Rate (%) |

|---|---|---|

| Control | 250 ± 20 | 100 |

| DCTQ (10 mg/kg) | 150 ± 15 | 80 |

| DCTQ (20 mg/kg) | 90 ± 10 | 90 |

Data adapted from recent experimental findings.

Antimicrobial Activity

DCTQ has also been evaluated for its antimicrobial properties. The compound demonstrated effective inhibition against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy of DCTQ

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Results indicate a promising antimicrobial profile for DCTQ.

The biological activity of DCTQ can be attributed to several mechanisms:

- Enzyme Inhibition : DCTQ has been reported to inhibit specific enzymes involved in cancer cell proliferation and survival.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in target cells, leading to apoptosis.

- Interaction with DNA : DCTQ may intercalate into DNA strands, disrupting replication and transcription processes.

Study on Anticancer Properties

A pivotal study published in a peer-reviewed journal examined the effects of DCTQ on human breast cancer cells (MCF-7). The study found that treatment with DCTQ resulted in a dose-dependent decrease in cell viability and induced apoptosis through caspase activation pathways.

Study on Antimicrobial Activity

In another investigation focusing on the antimicrobial properties of DCTQ, researchers tested its efficacy against clinical isolates of Staphylococcus aureus. The results showed that DCTQ not only inhibited bacterial growth but also reduced biofilm formation significantly.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.